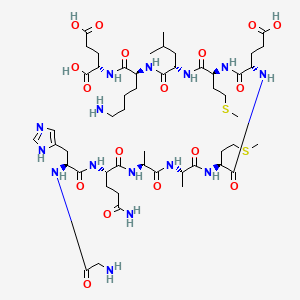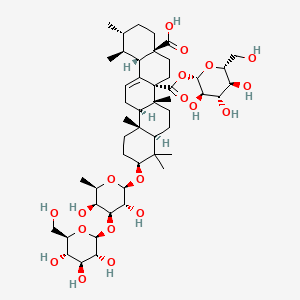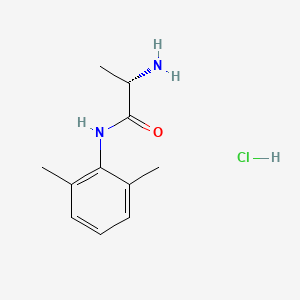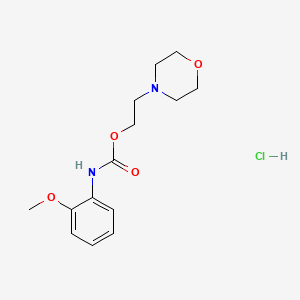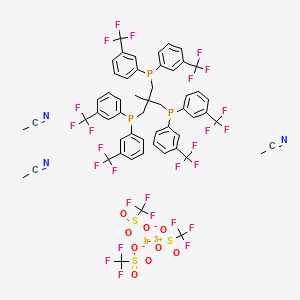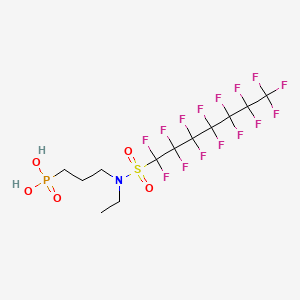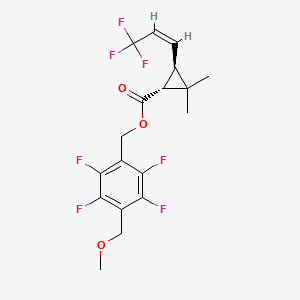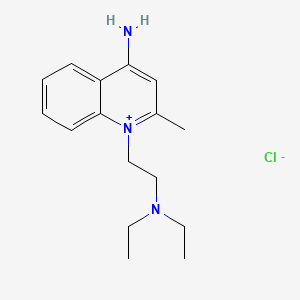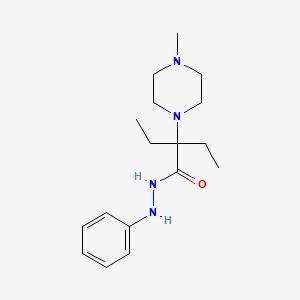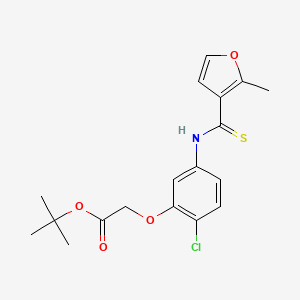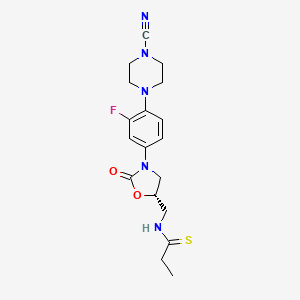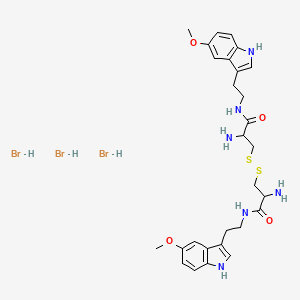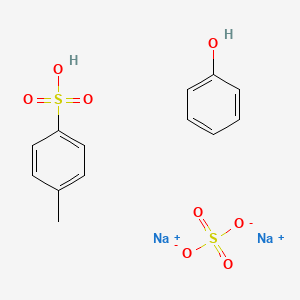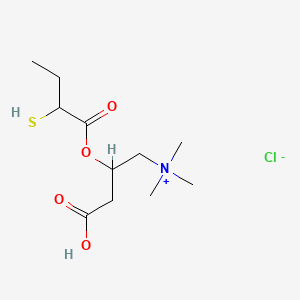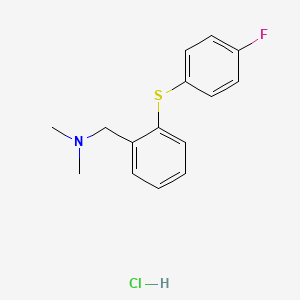
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a benzenemethanamine core, dimethyl groups, a fluorophenyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenemethanamine Core: The initial step involves the synthesis of benzenemethanamine through the reaction of benzyl chloride with ammonia or an amine.
Introduction of Dimethyl Groups: The benzenemethanamine is then reacted with dimethyl sulfate or a similar methylating agent to introduce the dimethyl groups.
Attachment of the Fluorophenyl Group:
Formation of the Thioether Linkage: Finally, the thioether linkage is formed by reacting the intermediate compound with a thiol or a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the thioether linkage to a thiol.
Substitution: The benzenemethanamine core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, de-fluorinated products
Substitution: Various substituted benzenemethanamines
Applications De Recherche Scientifique
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanamine, N,N-dimethyl-2-((4-chlorophenyl)thio)-, hydrochloride
- Benzenemethanamine, N,N-dimethyl-2-((4-bromophenyl)thio)-, hydrochloride
- Benzenemethanamine, N,N-dimethyl-2-((4-methylphenyl)thio)-, hydrochloride
Uniqueness
Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
139009-12-4 |
|---|---|
Formule moléculaire |
C15H17ClFNS |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H16FNS.ClH/c1-17(2)11-12-5-3-4-6-15(12)18-14-9-7-13(16)8-10-14;/h3-10H,11H2,1-2H3;1H |
Clé InChI |
AVXAHMMYHLTLTG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


